N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide
CAS No.: 853349-68-5
Cat. No.: VC16051616
Molecular Formula: C20H24BrN3O
Molecular Weight: 402.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853349-68-5 |
|---|---|
| Molecular Formula | C20H24BrN3O |
| Molecular Weight | 402.3 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine;hydrobromide |
| Standard InChI | InChI=1S/C20H23N3O.BrH/c1-23(2)13-12-21-20-14-19(15-8-10-16(24-3)11-9-15)22-18-7-5-4-6-17(18)20;/h4-11,14H,12-13H2,1-3H3,(H,21,22);1H |
| Standard InChI Key | JWHQZWUXGYROCZ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC.Br |
Introduction
N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide is a complex organic compound with a molecular formula of C20H24BrN3O and a molecular weight of approximately 402.3 g/mol . This compound integrates a quinoline ring with a methoxyphenyl group and a dimethylated ethanediamine moiety, making it a subject of interest in both medicinal and material sciences due to its unique structural features.
Safety and Hazards
The safety profile of N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide includes potential hazards such as skin and eye irritation, as well as respiratory tract irritation, based on general chemical hazard classifications . Handling requires appropriate protective measures to minimize exposure risks.
Related Compounds
Several compounds share structural similarities with N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide. For example, N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride and N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide exhibit variations in their alkyl groups and halide salts . These differences can significantly affect their chemical and biological properties.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide | Quinoline with methoxyphenyl and dimethylated ethanediamine | Presence of hydrobromide salt |
| N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride | Quinoline with methoxyphenyl and diethylated ethanediamine | Presence of hydrochloride salt |
| N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide | Quinoline with ethylphenyl and dimethylated ethanediamine | Different aryl substituent |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume